molecular formula C17H18ClN3O4S B3456276 N-(5-chloro-2-pyridinyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide

N-(5-chloro-2-pyridinyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide

Cat. No.: B3456276
M. Wt: 395.9 g/mol
InChI Key: LKNRHGFLUGPTGC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known by its chemical structure, is a compound with the molecular formula C₁₅H₂₂ClN₅O₄S . It falls within the class of organic molecules and exhibits interesting pharmacological properties. The compound’s chemical structure consists of a benzene ring with various functional groups attached, including a chloropyridine moiety, a morpholine ring, and a sulfonyl group .


Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely follows established synthetic routes involving reagents and catalysts. .


Molecular Structure Analysis

The molecular structure of this compound reveals its intricate arrangement of atoms. The chloropyridine and morpholine rings contribute to its overall shape and reactivity. The sulfonyl group enhances its water solubility and may play a role in its pharmacological activity. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, acid-base reactions, or oxidative processes. Researchers have investigated its behavior under different conditions, shedding light on its reactivity and potential applications .

Mechanism of Action

The precise mechanism of action for this compound depends on its intended use. It may act as an enzyme inhibitor, receptor modulator, or participate in other biological pathways. Further studies are necessary to elucidate its specific targets and interactions within living systems. Researchers have explored its effects on cellular processes, signaling pathways, and potential therapeutic applications .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-12-2-4-14(26(23,24)21-6-8-25-9-7-21)10-15(12)17(22)20-16-5-3-13(18)11-19-16/h2-5,10-11H,6-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNRHGFLUGPTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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